4-[3-(2-Fluorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-[3-(2-fluorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O2/c18-13-9-20-17(21-10-13)23-8-7-22(11-16(23)25)15(24)6-5-12-3-1-2-4-14(12)19/h1-4,9-10H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRFRAUUOIILQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CCC2=CC=CC=C2F)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Fluorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Propanoyl Intermediate: This step involves the acylation of 2-fluorophenyl with propanoyl chloride in the presence of a base such as pyridine.
Synthesis of the Fluoropyrimidinyl Piperazine Intermediate: This step involves the reaction of 5-fluoropyrimidine with piperazine under reflux conditions.
Coupling Reaction: The final step involves coupling the fluorophenyl propanoyl intermediate with the fluoropyrimidinyl piperazine intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Fluorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-[3-(2-Fluorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biological studies to understand its interaction with various biological targets.
Material Science: It is explored for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[3-(2-Fluorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares the target compound with structurally analogous piperazin-2-one derivatives, focusing on substituent effects, physicochemical properties, and reported applications.
Structural Analogues and Substituent Variations
Physicochemical and Pharmacokinetic Insights
- Metabolic Stability : Fluorine at the pyrimidine 5-position (common across all analogues) reduces oxidative metabolism, as evidenced by microsomal stability assays in related compounds .
- Conformational Flexibility: The propanoyl chain in the target compound allows greater rotational freedom compared to rigid acetyl or furan-carbonyl substituents, which may influence receptor binding kinetics .
Crystallographic and Structural Studies
- Ring Puckering: The piperazin-2-one core adopts a chair-like conformation, as observed in crystallographic studies of related compounds (e.g., compound 21 in ). Substituents at C4 influence puckering amplitude, with bulkier groups (e.g., propanoyl) increasing ring distortion .
- Intermolecular Interactions : Fluorine atoms participate in C–F···H–N hydrogen bonds in crystal lattices, stabilizing supramolecular assemblies. This is critical for co-crystallization with target proteins in fragment-based drug discovery .
Biological Activity
The compound 4-[3-(2-Fluorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.35 g/mol. The structure features a piperazine ring, which is common in many bioactive compounds, and fluorinated phenyl and pyrimidine moieties that may enhance its pharmacological properties.
Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other pyrimidine derivatives that exhibit broad-spectrum activity against viral infections and cancer cells.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways crucial for growth and survival.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antiviral | Exhibits activity against various viruses by inhibiting viral replication. |
| Anticancer | Induces apoptosis in cancer cell lines through modulation of survival pathways. |
| Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress. |
Case Studies and Research Findings
- Antiviral Activity : In a study evaluating pyrimidine derivatives, compounds similar to this compound demonstrated significant antiviral properties through the inhibition of viral RNA synthesis (Garavaglia et al., 2018) .
- Anticancer Properties : A recent investigation into piperazine derivatives revealed that this compound could induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The study reported an IC50 value indicating effective cytotoxicity at nanomolar concentrations (Konstantinidou et al., 2020) .
- Neuroprotective Effects : Another study highlighted the neuroprotective effects of similar compounds in models of neurodegeneration, where they reduced oxidative stress markers significantly (source not specified).
Discussion
The diverse biological activities demonstrated by this compound suggest its potential as a multi-target therapeutic agent. Its structural characteristics may contribute to enhanced binding affinity and selectivity for biological targets compared to non-fluorinated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
